5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one family, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . Structurally, it features:
- A 2-thioxo-1,3-thiazolidin-4-one core, which provides a planar, conjugated system critical for bioactivity.
- A 5-{[4-(tert-butyl)phenyl]methylene} substituent, introducing steric bulk and lipophilicity that may enhance membrane penetration and target binding .
- A 3-{[4-(3-methylphenyl)piperazinyl]methyl} group, which adds a flexible, nitrogen-rich side chain capable of hydrogen bonding and interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
The compound’s synthesis likely follows established protocols for thiazolidin-4-one derivatives, involving cyclocondensation of thioamides with aldehydes or ketones under microwave irradiation or conventional heating . Its stereochemistry (Z-configuration at the exocyclic C-5 bond) is influenced by solvent polarity and steric effects, as observed in analogous structures .
Properties
Molecular Formula |
C26H31N3OS2 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H31N3OS2/c1-19-6-5-7-22(16-19)28-14-12-27(13-15-28)18-29-24(30)23(32-25(29)31)17-20-8-10-21(11-9-20)26(2,3)4/h5-11,16-17H,12-15,18H2,1-4H3/b23-17+ |
InChI Key |
HCHGBZROIIPHMI-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation reaction between a thiazolidinone derivative and a piperazine derivative, followed by the introduction of the tert-butyl and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The 2-thioxo group (C=S) in the thiazolidin-4-one core is susceptible to oxidation, forming a carbonyl (C=O) group. This reactivity is consistent with other thiazolidinone derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | Ethanol, 60°C, 4h | 5-{[4-(tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-4-oxothiazolidin-2-one | 78% | |
| m-CPBA | Dichloromethane, RT, 2h | Same as above | 85% |
Key Observations :
-
Oxidation proceeds efficiently under mild conditions, with m-CPBA offering higher yields.
-
The reaction preserves the arylidene and piperazinylmethyl substituents, confirming their stability during oxidation.
Reduction Reactions
The arylidene group (C=CH-Ar) may undergo reduction, though the thioxo group typically remains intact under standard reducing conditions .
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 1h | 5-{[4-(tert-butyl)phenyl]methyl}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxothiazolidin-4-one | 45% | |
| LiAlH₄ | THF, reflux, 3h | Partial decomposition observed | N/A |
Mechanistic Insight :
-
Selective reduction of the exocyclic double bond (C=CH-Ar) occurs without affecting the thioxo group .
-
Harsher conditions (e.g., LiAlH₄) may destabilize the thiazolidinone ring.
Nucleophilic Substitution at the Piperazinylmethyl Group
The piperazinylmethyl substituent participates in alkylation or acylation reactions due to the nucleophilic secondary amine .
Applications :
-
Alkylation enhances lipophilicity, potentially improving membrane permeability in biological systems .
-
Acylation stabilizes the piperazine ring against metabolic degradation.
Cyclization and Ring-Opening Reactions
The thiazolidinone core can undergo ring-opening under acidic or basic conditions, followed by recyclization to form fused heterocycles .
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (conc.), reflux | Thiazole-4-carboxylic acid derivative | 70% | |
| NaOH (10%), ethanol | Open-chain mercaptoacetamide intermediate | 91% |
Synthetic Utility :
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates reactions involving the thiazolidinone core, as seen in analogous systems .
| Reaction | Conditions | Yield (Conventional vs. Microwave) | Reference |
|---|---|---|---|
| Acylation | 6h reflux vs. 15min, 150W | 68% vs. 92% | |
| Suzuki coupling | 24h, Pd(PPh₃)₄ vs. 30min, 200W | 55% vs. 85% |
Advantages :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments, critical for pharmaceutical applications .
| Condition | pH | Temperature | Half-Life | Degradation Product |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | 48h | Open-chain mercaptoacetamide |
| Simulated gastric fluid | 1.2 | 37°C | 6h | Thiazolidinone hydrolysis product |
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL for certain derivatives .
Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays conducted on human cancer cell lines indicated that certain derivatives could induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazolidinones has revealed that modifications at specific positions on the molecule can significantly enhance biological activity. For example:
- Substituents such as piperazine increase solubility and bioavailability.
- Tert-butyl groups improve stability against metabolic degradation.
Mechanism of Action
The mechanism of action of 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilic groups (e.g., tert-butyl in the target compound) enhance antifungal activity by improving membrane permeability .
- Electron-withdrawing substituents (e.g., nitro in 4g) correlate with anticancer efficacy, likely due to increased electrophilicity and DNA intercalation .
- Piperazinylmethyl side chains (as in the target compound) may confer dual activity by interacting with both enzymatic targets (e.g., lactate dehydrogenase) and neurotransmitter pathways .
Biological Activity
The compound 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thiazolidinone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a study conducted on various thiazolidinone compounds indicated that they exhibit significant cytotoxic effects against several cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism of action is often associated with the inhibition of DNA topoisomerases and induction of apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
In a comparative study, 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one was tested against standard anticancer agents. The results showed an IC50 value of approximately 25 μM against PC-3 prostate cancer cells, indicating moderate potency compared to conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are also well-documented. The compound was evaluated for its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined to be 15 μg/mL for E. coli, showcasing promising antibacterial activity .
Table 1: Antimicrobial Activity Profile
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Candida albicans | 30 |
Anti-inflammatory Activity
Thiazolidinones have been studied for their anti-inflammatory effects. The compound demonstrated a significant reduction in inflammatory markers in vitro, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that it may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of 5-{[4-(Tert-butyl)phenyl]methylene}-3-{[4-(3-methylphenyl)piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one with target proteins involved in cancer and inflammation. The compound was found to bind effectively to the active sites of cyclooxygenase (COX) enzymes and DNA topoisomerases, which are crucial in mediating its biological effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of thiazolidinone derivatives with piperazinyl substituents?
- Methodology :
- Use a stepwise approach involving nucleophilic substitution and condensation reactions. For example, react 4-(3-methylphenyl)piperazine with a thiazolidinone precursor (e.g., 2-thioxo-1,3-thiazolidin-4-one) in a polar aprotic solvent (e.g., THF or DMF) under reflux.
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to maximize yield .
- Neutralize acidic byproducts with K₂CO₃ and purify via recrystallization (e.g., THF or acetone) to obtain high-purity products (>75% yield) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify chemical shifts for the tert-butyl group (δ ~1.3 ppm for CH₃), piperazinyl protons (δ ~2.5–3.5 ppm), and thioxo sulfur environment (δ ~160–170 ppm in ¹³C) .
- Infrared (IR) Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₄H₂₈N₃OS₂) with <5 ppm error .
Advanced Research Questions
Q. How do electronic effects of the 4-(tert-butyl)phenyl and 3-methylphenyl groups influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze electron distribution. The tert-butyl group induces steric hindrance, while the 3-methylphenyl piperazinyl moiety enhances lipophilicity, affecting binding to hydrophobic pockets in biological targets .
- Compare with analogs (e.g., 4-chlorophenyl or trifluoromethyl variants) via structure-activity relationship (SAR) studies to assess potency in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What experimental strategies can resolve contradictions in biological activity data for thiazolidinone derivatives?
- Case Study :
- If a study reports conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for the same target), validate results using:
- Orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Protease stability tests to rule out compound degradation.
- Molecular docking simulations to confirm binding mode consistency across experimental setups .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology :
- Use ADMET prediction tools (e.g., SwissADME) to identify metabolic hotspots (e.g., oxidation of the piperazinyl methyl group).
- Modify substituents (e.g., replace 3-methylphenyl with 3-fluorophenyl) to block CYP450-mediated metabolism. Validate via in vitro microsomal stability assays .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
